molecular formula C6H12ClN3OS B2755680 [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride CAS No. 2408965-59-1

[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride

Cat. No.: B2755680
CAS No.: 2408965-59-1
M. Wt: 209.69
InChI Key: JYQOGUGCERBLCV-UHFFFAOYSA-N
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Description

[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethoxymethyl group at the 5-position and a methanamine group at the 2-position, forming a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and CNS-targeting agents .

Properties

IUPAC Name

[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS.ClH/c1-2-10-4-6-9-8-5(3-7)11-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQOGUGCERBLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

Scientific Research Applications

Biological Activities

Research has indicated that [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride exhibits significant biological activities:

Antimicrobial Activity

Compounds containing thiadiazole moieties have been studied for their antimicrobial properties. Studies have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MICs) of this compound were found to be comparable to established antibiotics, indicating its potential as an alternative treatment option.

Anticancer Potential

The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. Research indicates that it induces apoptosis and cell cycle arrest in cancer cells such as A549 (lung cancer) and MCF7 (breast cancer). These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of thiadiazole derivatives highlighted the effectiveness of this compound against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid. This study underscores the potential of this compound in addressing antibiotic resistance.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. This finding indicates its potential utility in cancer therapy.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialMRSA and other bacteriaSignificant antibacterial activity
AnticancerA549 (lung), MCF7 (breast)Induction of apoptosis and cell cycle arrest
CytotoxicityVarious cancer cell linesReduction in cell viability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares key structural features, physicochemical properties, and applications of [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride with structurally related thiadiazole derivatives:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride Ethoxymethyl (-CH₂-O-CH₂CH₃) C₆H₁₂ClN₃OS 217.70 Not explicitly listed Intermediate for CNS drugs; enhanced polarity due to ether linkage
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride Methyl (-CH₃) C₄H₈ClN₃S 165.64 388630-75-9 Common synthetic intermediate; high commercial availability
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride Ethyl (-CH₂CH₃) C₅H₁₀ClN₃S 179.67 1211431-82-1 Increased lipophilicity; used in agrochemical research
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride 4-Methoxyphenyl (-C₆H₄-OCH₃) C₁₀H₁₂ClN₃OS 265.74 695199-54-3 Aromatic substitution; potential antimicrobial activity

Key Observations:

Substituent Effects: Ethoxymethyl: Balances lipophilicity and polarity due to the ether oxygen, improving aqueous solubility compared to alkyl analogs. This may enhance bioavailability in drug candidates . Methyl/Ethyl: Purely lipophilic groups favor membrane permeability but may reduce solubility. These are widely used in kinase and PDE inhibitors (e.g., MK-8189 synthesis in ) .

Synthetic Utility :

  • Microwave-assisted synthesis () and reactions with chloroacetyl chloride () are common methods for functionalizing the thiadiazole core.
  • The hydrochloride salt form improves crystallinity and stability, critical for industrial-scale production .

Biological Relevance :

  • Thiadiazole derivatives are prominent in drug discovery, particularly as enzyme inhibitors (e.g., glutaminase inhibitors in ) and antimicrobial agents ().
  • The ethoxymethyl variant’s ether linkage may reduce metabolic degradation compared to alkyl chains, extending half-life in vivo .

Biological Activity

The compound [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine; hydrochloride (CAS No. 2408965-59-1) is a member of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are five-membered heterocycles containing nitrogen and sulfur that have garnered attention for their potential therapeutic applications, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C₆H₁₁N₃OS·HCl
  • Molecular Weight : 209.7 g/mol
  • CAS Number : 2408965-59-1

Biological Activity Overview

Thiadiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many thiadiazole compounds have demonstrated significant antibacterial and antifungal properties.
  • Anticancer Activity : Certain derivatives have shown promising cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Research indicates that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline, demonstrating potent antibacterial effects .

CompoundMIC (µg/mL)Target Bacteria
Thiadiazole Derivative7.8Gram-positive
Thiadiazole Derivative15.6Gram-negative

Anticancer Activity

The anticancer potential of [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine; hydrochloride has been evaluated against various cancer cell lines using assays such as MTT. A related study on thiadiazole derivatives indicated that modifications to the thiadiazole structure can enhance cytotoxicity. For example, compounds with additional phthalimide moieties exhibited IC₅₀ values as low as 29 μM against HeLa cells .

CompoundCell LineIC₅₀ (µM)
Thiadiazole DerivativeHeLa29
Thiadiazole DerivativeMCF-773

The mechanism by which thiadiazoles exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors within microbial or cancerous cells. For example, the presence of sulfur in the thiadiazole ring enhances lipophilicity, potentially improving tissue permeability and bioavailability .

Case Studies

  • Cytotoxicity Evaluation : A study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HeLa cell lines. The findings indicated that structural modifications significantly impacted their effectiveness, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Antimicrobial Testing : Another research effort focused on synthesizing novel thiadiazole derivatives and testing them against standard bacterial strains. Results showed enhanced activity compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Q & A

Q. What analytical methods assess stability under varying environmental conditions?

  • Methodological Answer : Conduct forced degradation studies by exposing the compound to heat (60°C), light (UV-A/B), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation products via LC-MS/MS and quantify stability using Arrhenius equation kinetics. Compare results with ICH Q1A guidelines for pharmaceutical substances .

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